Cas no 1250443-94-7 (Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate)

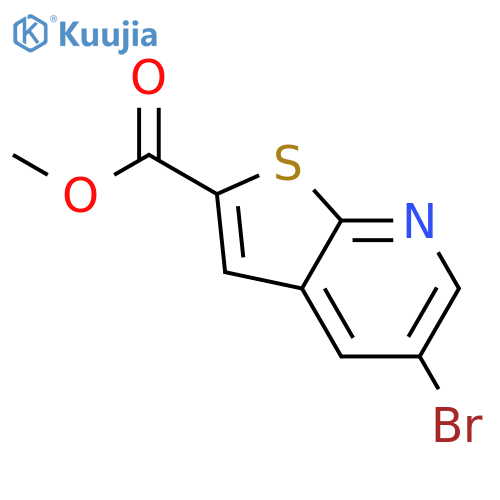

1250443-94-7 structure

商品名:Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate

CAS番号:1250443-94-7

MF:C9H6BrNO2S

メガワット:272.118440151215

MDL:MFCD16987565

CID:1217678

PubChem ID:51358342

Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

- 1250443-94-7

- AKOS015901801

- EN300-227580

- 5-Bromo-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester

- CS-0061855

- Thieno[2,3-b]pyridine-2-carboxylic acid, 5-bromo-, methyl ester

- AS-71568

- DB-386777

- METHYL5-BROMOTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE

- DTXSID10679948

- MFCD16987565

- Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate

-

- MDL: MFCD16987565

- インチ: InChI=1S/C9H6BrNO2S/c1-13-9(12)7-3-5-2-6(10)4-11-8(5)14-7/h2-4H,1H3

- InChIKey: BEXOEHXVYAAILU-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC2=CC(=CN=C2S1)Br

計算された属性

- せいみつぶんしりょう: 270.93026g/mol

- どういたいしつりょう: 270.93026g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 67.4Ų

Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM318340-5g |

Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate |

1250443-94-7 | 95% | 5g |

$*** | 2023-04-03 | |

| TRC | M296823-10mg |

Methyl 5-Bromothieno[2,3-B]Pyridine-2-Carboxylate |

1250443-94-7 | 10mg |

$ 70.00 | 2022-06-04 | ||

| Enamine | EN300-227580-2.5g |

methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate |

1250443-94-7 | 95% | 2.5g |

$1903.0 | 2024-06-20 | |

| abcr | AB480789-100mg |

Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate, 95%; . |

1250443-94-7 | 95% | 100mg |

€370.50 | 2024-08-03 | |

| Aaron | AR000NPS-250mg |

Thieno[2,3-b]pyridine-2-carboxylic acid, 5-bromo-, methyl ester |

1250443-94-7 | 95% | 250mg |

$178.00 | 2023-12-16 | |

| Enamine | EN300-227580-1g |

methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate |

1250443-94-7 | 95% | 1g |

$971.0 | 2023-09-15 | |

| Aaron | AR000NPS-100mg |

Thieno[2,3-b]pyridine-2-carboxylic acid, 5-bromo-, methyl ester |

1250443-94-7 | 95% | 100mg |

$86.00 | 2025-01-20 | |

| 1PlusChem | 1P000NHG-250mg |

Thieno[2,3-b]pyridine-2-carboxylic acid, 5-bromo-, methyl ester |

1250443-94-7 | 95% | 250mg |

$493.00 | 2024-07-10 | |

| 1PlusChem | 1P000NHG-100mg |

Thieno[2,3-b]pyridine-2-carboxylic acid, 5-bromo-, methyl ester |

1250443-94-7 | 95% | 100mg |

$258.00 | 2024-07-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132495-100mg |

Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate |

1250443-94-7 | 95+% | 100mg |

¥3153.00 | 2024-08-09 |

Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

1250443-94-7 (Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate) 関連製品

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1250443-94-7)Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate

清らかである:99%

はかる:5g

価格 ($):785.0